Cas no 83959-77-7 (Benzenamine, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)
83959-77-7 structure
Product Name:Benzenamine, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS-nummer:83959-77-7
MF:C21H16N2O
MW:312.364544868469
CID:668168
PubChem ID:71414804
Update Time:2025-04-19
Benzenamine, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
- 3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline
- 83959-77-7
- 3-(5-([1,1'-biphenyl]-4-yl)oxazol-2-yl)aniline
- DTXSID00834241
- 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
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- Inchi: 1S/C21H16N2O/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,22H2
- InChI-sleutel: HJHQMGVDCGSHNH-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=C(C=2)N)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 312.126263138g/mol
- Monoisotopische massa: 312.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 52Ų
Benzenamine, 3-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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